molecular formula C23H20N6O2S B14974268 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide

2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B14974268
M. Wt: 444.5 g/mol
InChI Key: KJWNZTPJUWECGO-UHFFFAOYSA-N
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Description

2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple fused rings, including pyrazole, triazole, and pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Construction of the triazole ring: The pyrazole intermediate is then subjected to cyclization with azides or nitriles under suitable conditions to form the triazole ring.

    Formation of the pyrazine ring: The triazole intermediate undergoes further cyclization with appropriate reagents to form the pyrazine ring.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Amines and alcohols: From reduction reactions.

    Functionalized derivatives: From substitution reactions.

Scientific Research Applications

2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole, triazole, and pyrazine rings provide a scaffold that can bind to active sites or allosteric sites of proteins, modulating their activity. The thioether and acetamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide
  • 2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide

Uniqueness

The presence of the 4-methoxyphenyl group in 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide distinguishes it from similar compounds. This group can influence the compound’s electronic properties, binding affinity, and overall biological activity, making it a unique candidate for further research and development.

Properties

Molecular Formula

C23H20N6O2S

Molecular Weight

444.5 g/mol

IUPAC Name

2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H20N6O2S/c1-15-5-3-4-6-18(15)24-21(30)14-32-23-26-25-22-20-13-19(27-29(20)12-11-28(22)23)16-7-9-17(31-2)10-8-16/h3-13H,14H2,1-2H3,(H,24,30)

InChI Key

KJWNZTPJUWECGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC

Origin of Product

United States

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